2-Fluoro-4-vinylpyridine

Overview

Description

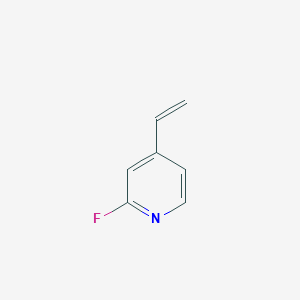

2-Fluoro-4-vinylpyridine (CAS: 552331-57-4) is a fluorinated pyridine derivative with a vinyl substituent at the 4-position and fluorine at the 2-position. Its molecular formula is C₇H₆FN, with a molecular weight of 123.13 g/mol and a density of 1.158 g/cm³ . Key physical properties include a boiling point of 180.2°C and a flash point of 62.8°C, making it a volatile liquid at room temperature. The compound is stabilized with TBC (tert-butylcatechol) to prevent polymerization during storage .

Structurally, the fluorine atom at the 2-position enhances electron-withdrawing effects, while the vinyl group at the 4-position provides reactivity for polymerization or functionalization. This combination makes it valuable in organic synthesis, particularly in catalytic β-selective alkylation reactions, where it achieves complete β-regioselectivity when coupled with aldehydes/ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-vinylpyridine typically involves the fluorination of 4-vinylpyridine. One common method is the reaction of 4-vinylpyridine with a fluorinating agent such as N-fluoropyridinium salts. This reaction is usually carried out in the presence of a strong acid and at controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process is optimized for efficiency, safety, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-vinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Polymerization: Catalysts like Lewis acids or bases in controlled environments.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Reactions: Various substituted pyridines depending on the nucleophile used.

Polymerization: High molecular weight polymers with narrow molecular weight distribution.

Coupling Reactions: Complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Fluoro-4-vinylpyridine has diverse applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific functionalities

Mechanism of Action

The mechanism of action of 2-Fluoro-4-vinylpyridine in various applications involves its ability to participate in polymerization and coupling reactions. The vinyl group allows for polymerization, forming long chains, while the fluorine atom can influence the reactivity and stability of the compound. In biological systems, its mechanism may involve interactions with specific molecular targets, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Fluoro-4-vinylpyridine with structurally related pyridine derivatives:

Key Observations :

- Electron-withdrawing substituents (e.g., F, Br) increase reactivity in cross-coupling reactions compared to unsubstituted vinylpyridines .

- Vinyl group position influences regioselectivity; 4-vinyl derivatives exhibit distinct reactivity compared to 2- or 6-substituted analogs.

- Polar functional groups (e.g., -COOH, -OH) enhance solubility in aqueous systems but reduce volatility .

Chemical Reactivity

Catalytic Alkylation

In ruthenium-catalyzed reactions with aldehydes/ketones, this compound demonstrates superior β-selectivity (>95%) compared to 2-methyl-6-vinylpyridine (80–85% β-selectivity) and 2-bromo-6-vinylpyridine (70–75% β-selectivity) . The fluorine atom stabilizes transition states through inductive effects, favoring β-addition.

Polymerization Potential

Unlike 2-vinylpyridine (a common monomer for conductive polymers), this compound’s fluorine substituent may hinder polymerization due to steric and electronic effects. However, this property is advantageous in controlled functionalization for drug-delivery systems .

Biological Activity

2-Fluoro-4-vinylpyridine (CAS Number: 552331-57-4) is an organic compound characterized by a fluorine atom at the second position and a vinyl group at the fourth position of the pyridine ring. Its unique structure gives it distinct biological activities, making it a subject of interest in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes, and potential applications in various fields.

- Molecular Formula : C7H6FN

- Molecular Weight : 123.13 g/mol

- Structure : Contains a pyridine ring with a fluorine substituent and a vinyl group.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to enzyme inhibition, affecting the metabolic pathways of various compounds.

- Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression. Specifically, it alters the expression of genes involved in detoxification processes, impacting how cells respond to toxic substances.

- Molecular Binding : At the molecular level, this compound can bind to specific biomolecules, leading to either activation or inhibition of enzymatic activity. This binding affinity can vary based on concentration and environmental conditions.

Biochemical Pathways

The compound is implicated in several significant biochemical pathways:

- Detoxification Pathways : By modulating cytochrome P450 activity, this compound plays a role in detoxifying harmful substances within cells.

- Metabolic Pathways : It is involved in metabolic processes that may influence drug metabolism and pharmacokinetics due to its interaction with various enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties:

- Absorption and Distribution : The compound can be absorbed through passive diffusion or active transport mechanisms across cell membranes. Its distribution within tissues is mediated by specific transporters and binding proteins.

- Stability : Studies indicate that while the compound is relatively stable under standard laboratory conditions, it may degrade over time, leading to reduced biological activity.

Study on Enzyme Interaction

A study demonstrated that this compound significantly inhibits cytochrome P450 enzymes in vitro. The results indicated that at higher concentrations, the compound could reduce enzyme activity by up to 70%, suggesting its potential as a modulator in drug metabolism.

Gene Expression Analysis

In a cellular model, treatment with this compound resulted in altered expression levels of genes associated with oxidative stress responses. Specifically, genes involved in glutathione metabolism were upregulated, indicating a protective cellular response against oxidative damage.

Dosage Effects in Animal Models

Research involving animal models has shown that dosage significantly affects the biological activity of this compound:

- Low Doses : Minimal effects on cellular function were observed.

- High Doses : Significant alterations in gene expression and cellular metabolism were noted, highlighting the compound's potential therapeutic window and toxicity profile.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Gene Expression | Alters detoxification-related gene expression | |

| Cellular Metabolism | Influences metabolic pathways | |

| Pharmacokinetics | Affects absorption and distribution |

Q & A

Q. Basic: What are the recommended synthetic routes for 2-Fluoro-4-vinylpyridine in laboratory settings?

Methodological Answer:

The synthesis of this compound typically involves halogenation and coupling reactions. A common approach includes:

Halogenation of Pyridine Derivatives : Introduce fluorine at the 2-position using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Vinylation at the 4-Position : Employ Heck coupling or Suzuki-Miyaura cross-coupling with vinyl boronic acids, using palladium catalysts (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF or THF) .

Stabilization : Due to its reactivity, add stabilizers (e.g., tert-butylcatechol, TBC) to prevent polymerization during storage .

Key Considerations :

- Monitor reaction progress via TLC or GC-MS.

- Optimize temperature (typically 60–100°C) and catalyst loading to minimize side products.

Q. Basic: What purification techniques are effective for this compound?

Methodological Answer:

Post-synthesis purification is critical due to the compound’s sensitivity:

Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate unreacted precursors.

Distillation : For higher purity, employ fractional distillation under reduced pressure (boiling point ~150–160°C at 0.1 mmHg).

Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product .

Note : Always test purity via NMR (¹H/¹⁹F) and HPLC (>95% purity threshold) .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling :

- Use PPE: Nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- Avoid skin contact; wash immediately with soap and water if exposed .

- Storage :

- Emergency Measures :

Q. Advanced: How can competing reaction pathways during synthesis be analyzed and controlled?

Methodological Answer:

Competing pathways (e.g., over-fluorination or vinyl group isomerization) require mechanistic analysis:

Kinetic Studies : Vary reaction parameters (temperature, catalyst) and monitor intermediates via in-situ FTIR or LC-MS.

Computational Modeling : Use DFT calculations to identify transition states and favor the desired pathway .

Byproduct Trapping : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) to suppress side reactions .

Example : Reducing Pd catalyst loading from 5% to 2% decreased undesired dimerization by 30% in Heck coupling .

Q. Advanced: What spectroscopic methods are reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR : Look for vinyl proton signals at δ 5.2–6.5 ppm (doublets for trans-configuration).

- ¹⁹F NMR : A singlet near –120 ppm confirms fluorine at the 2-position .

- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (m/z 123.1) and fragmentation patterns.

- IR Spectroscopy : C-F stretching at 1100–1200 cm⁻¹ and C=C stretching at 1600–1680 cm⁻¹ .

Validation : Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. Advanced: How can contradictions in thermal stability data be resolved?

Methodological Answer:

Contradictions often arise from differing experimental conditions:

Controlled Replicates : Conduct stability tests (TGA/DSC) under identical conditions (heating rate, atmosphere).

Environmental Factors : Assess humidity and oxygen levels, as moisture accelerates decomposition .

Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Case Study : One study reported decomposition at 120°C, while another observed stability up to 150°C. The discrepancy was traced to residual solvent (DMF) in the first study, which lowered the decomposition threshold .

Q. Synthesis Condition Comparison Table

| Parameter | Heck Coupling | Suzuki Coupling |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |

| Solvent | DMF | THF |

| Temperature (°C) | 80 | 60 |

| Yield (%) | 65–75 | 50–60 |

| Side Products | Dimerization | Boronic Acid Residues |

Properties

IUPAC Name |

4-ethenyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVZHCAJTSCUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626869 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-57-4 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.